Caylin-2

Description

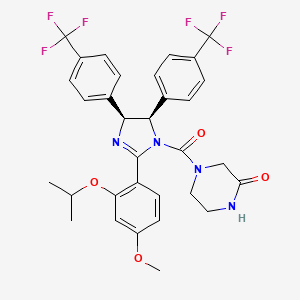

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLGOAAYXPLLCI-WUFINQPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Caylin-2: A Dual Inhibitor of MDM2 and Bcl-XL with Complex Dose-Dependent Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Caylin-2, a synthetic analog of Nutlin-3, has emerged as a molecule of interest in cancer research due to its dual mechanism of action, targeting two critical pathways in apoptosis regulation: the p53 pathway via inhibition of MDM2 and the intrinsic apoptosis pathway through binding to Bcl-XL. At high concentrations, this compound exhibits a clear anti-proliferative effect on cancer cells by inducing apoptosis. However, intriguingly, at lower concentrations, it has been observed to promote cell growth, a phenomenon whose mechanism is not yet fully elucidated. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line | Notes |

| IC50 | ~8 µM | HCT116 | Inhibits cell growth at high concentrations. This is approximately 10-fold less potent than Nutlin-3[1]. |

| Growth Promotion | ~40% increase in cell growth | HCT116 | Observed at concentrations between 5-100 nM. The precise mechanism for this proliferative effect at low concentrations has not yet been elucidated[1]. |

| Binding Targets | MDM2, Bcl-XL | N/A | This compound is known to bind to both MDM2 and Bcl-XL, indicating a dual-targeting mechanism[2][3][4]. Specific binding affinities (e.g., Kd, Ki) are not readily available in the public domain. |

Mechanism of Action

This compound exerts its biological effects through a dual-targeting mechanism, influencing both the p53-MDM2 axis and the Bcl-2 family of proteins.

Inhibition of the MDM2-p53 Interaction

As an analog of Nutlin-3, a well-characterized MDM2 inhibitor, this compound is presumed to function by competitively binding to the p53-binding pocket of the MDM2 protein[2][3][4]. This action disrupts the negative regulatory loop where MDM2 targets the tumor suppressor protein p53 for proteasomal degradation. The inhibition of this interaction leads to the stabilization and accumulation of p53. Elevated levels of active p53 can then transcriptionally activate a cascade of downstream target genes, leading to cell cycle arrest, DNA repair, and ultimately, apoptosis.

Interaction with Bcl-XL

In addition to its role as an MDM2 inhibitor, this compound has been identified to bind to the anti-apoptotic protein Bcl-XL[2][3][4]. Bcl-XL is a key member of the Bcl-2 family, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. By binding to Bcl-XL, this compound may mimic the action of pro-apoptotic BH3-only proteins, thereby neutralizing the anti-apoptotic function of Bcl-XL. This would lead to the activation of effector proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. The ability of Nutlin-3 and its analogs to bind to anti-apoptotic Bcl-2 family proteins provides a structural basis for a transcription-independent mechanism of apoptosis induction[3].

Experimental Protocols

Cell Viability Assay (MTT Assay) for HCT116 Cells

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Binding Affinity Assays (Conceptual Protocols)

While specific experimental details for this compound are not publicly available, the following are standard methods used to determine the binding affinity of small molecules to their protein targets.

Fluorescence Polarization (FP) Assay for MDM2 Binding:

This assay measures the change in the polarization of fluorescently labeled p53-derived peptide upon binding to MDM2 and its displacement by an inhibitor like this compound.

-

A fluorescently labeled peptide derived from the p53 transactivation domain is incubated with recombinant MDM2 protein.

-

The binding of the large MDM2 protein to the small fluorescent peptide causes a decrease in the peptide's tumbling rate, resulting in an increase in fluorescence polarization.

-

Increasing concentrations of a competitive inhibitor, such as this compound, are added to the mixture.

-

The inhibitor displaces the fluorescent peptide from MDM2, leading to a decrease in fluorescence polarization.

-

The binding affinity (Ki) of the inhibitor can be calculated from the concentration-dependent displacement curve.

Surface Plasmon Resonance (SPR) for Bcl-XL Binding:

SPR is a label-free technique used to measure real-time biomolecular interactions.

-

Recombinant Bcl-XL protein is immobilized on the surface of a sensor chip.

-

A solution containing this compound at various concentrations is flowed over the sensor surface.

-

The binding of this compound to the immobilized Bcl-XL causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

The association (kon) and dissociation (koff) rate constants are determined by analyzing the sensorgrams at different analyte concentrations.

-

The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-targeting agent against MDM2 and Bcl-XL. Its ability to induce apoptosis through both p53-dependent and -independent mechanisms makes it a valuable tool for cancer research. However, the bimodal, dose-dependent effect on cell proliferation, with growth promotion at low concentrations and inhibition at high concentrations, highlights the complexity of its biological activity and warrants further investigation. Future research should focus on elucidating the molecular mechanisms underlying the low-dose proliferative effect, as this will be critical for any potential therapeutic development. Additionally, comprehensive studies to determine the precise binding affinities of this compound for MDM2 and Bcl-XL, as well as its efficacy in a broader range of cancer cell lines and in vivo models, are necessary to fully understand its therapeutic potential.

References

Caylin-2 as an MDM2-p53 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing oncogenesis by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation.[2] In many cancers where wild-type p53 is retained, the overexpression of MDM2 effectively abrogates the tumor-suppressive functions of p53.[3] Consequently, the inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in these tumors.[1] Caylin-2, a Nutlin-3 analog, is a small molecule inhibitor of the MDM2-p53 interaction.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a synthetic small molecule that functions as an antagonist of the MDM2-p53 protein-protein interaction.[5][6] Structurally, it is an analog of Nutlin-3, with trifluoromethyl groups substituted for the chlorine atoms on the two phenyl rings.[4] By binding to the p53-binding pocket of MDM2, this compound competitively inhibits the interaction between MDM2 and p53, thereby preventing the MDM2-mediated ubiquitination and subsequent degradation of p53.[1][5] This leads to the accumulation of p53 in the nucleus, where it can transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] Interestingly, while high concentrations of this compound inhibit cancer cell growth, low concentrations have been observed to promote the growth of HCT116 cells, a phenomenon for which the mechanism has not yet been elucidated.[4] Additionally, this compound has been reported to bind to the anti-apoptotic protein Bcl-XL, suggesting potential for dual-targeting mechanisms.[5]

Quantitative Data

The available quantitative data for this compound is limited. The following tables summarize the known values. For comparative purposes, data for the well-characterized analog, Nutlin-3, is also included where available.

Table 1: In Vitro Efficacy of this compound

| Compound | Cell Line | Assay Type | IC50 | Notes |

| This compound | HCT116 | Cell Growth Inhibition | ~ 8 µM | Approximately 10-fold less potent than Nutlin-3.[4] |

| This compound | HCT116 | Cell Growth Promotion | 5-100 nM | Promotes growth by approximately 40%.[4] |

| Nutlin-3 | HCT116 | Cell Growth Inhibition | ~ 0.8 µM | For comparison. |

Table 2: Binding Affinity of MDM2 Inhibitors

| Compound | Target | Assay Type | Binding Affinity (Ki/Kd) |

| This compound | MDM2 | Not Reported | Not Reported |

| Nutlin-3a | MDM2 | Not Reported | 90 nM (Ki) |

Signaling Pathways and Mechanisms

The primary mechanism of action of this compound is the disruption of the MDM2-p53 autoregulatory feedback loop. In normal cells, p53 levels are kept low by MDM2. Upon cellular stress, this interaction is disrupted, leading to p53 accumulation and activation of downstream pathways. This compound mimics this disruption.

This compound inhibits MDM2, leading to p53 activation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols for evaluating MDM2 inhibitors, which can be adapted for this compound.

MDM2 Binding Assays

To determine the binding affinity of this compound to MDM2, several biophysical methods can be employed.

Workflow for determining this compound binding affinity to MDM2.

4.1.1. Fluorescence Polarization (FP) Assay

-

Principle: This competitive assay measures the displacement of a fluorescently labeled p53-derived peptide from MDM2 by this compound.

-

Protocol:

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Add a constant concentration of recombinant human MDM2 protein and a fluorescently labeled p53 peptide to the wells of a microplate.

-

Add serial dilutions of this compound to the wells.

-

Incubate at room temperature for 1-2 hours.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

4.1.2. Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the binding of this compound to MDM2 immobilized on a sensor chip in real-time.

-

Protocol:

-

Immobilize recombinant human MDM2 on a sensor chip.

-

Flow serial dilutions of this compound over the chip surface.

-

Measure the change in the refractive index, which is proportional to the mass of this compound bound to MDM2.

-

Determine the association (kon) and dissociation (koff) rate constants to calculate the dissociation constant (Kd).

-

4.1.3. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat change upon binding of this compound to MDM2.

-

Protocol:

-

Load a solution of this compound into the injection syringe of the ITC instrument.

-

Place a solution of recombinant human MDM2 in the sample cell.

-

Titrate this compound into the MDM2 solution and measure the heat evolved or absorbed.

-

Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Cellular Assays

4.2.1. Cell Viability/Cytotoxicity Assay

-

Principle: To determine the effect of this compound on cancer cell proliferation.

-

Protocol (using MTT assay):

-

Seed cancer cells (e.g., HCT116, SJSA-1) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to high micromolar) for 24, 48, or 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

4.2.2. Western Blot for p53 and p21 Activation

-

Principle: To confirm that this compound stabilizes p53 and activates its downstream target, p21.

-

Protocol:

-

Treat cancer cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

4.2.3. Cell Cycle Analysis

-

Principle: To determine the effect of this compound on cell cycle progression.

-

Protocol (using Propidium Iodide staining and Flow Cytometry):

-

Treat cells with this compound for a specified period (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

4.2.4. Apoptosis Assay

-

Principle: To quantify the induction of apoptosis by this compound.

-

Protocol (using Annexin V/Propidium Iodide staining):

-

Treat cells with this compound for a desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Efficacy Studies

4.3.1. Xenograft Mouse Model

-

Principle: To evaluate the anti-tumor activity of this compound in a living organism.

-

Protocol:

-

Implant human cancer cells (e.g., HCT116) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for this compound should be administered to the control group.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

General workflow for a xenograft mouse model study.

Pharmacokinetics and Toxicity

Specific pharmacokinetic (PK) and toxicity data for this compound are not publicly available. For its analog, Nutlin-3, preclinical studies have shown that it can be orally bioavailable, but high doses may be required. The toxicity profile of MDM2 inhibitors is an important consideration, as p53 activation in normal tissues can lead to side effects. Preclinical studies with Nutlin-3 have indicated that non-genotoxic activation of p53 is generally better tolerated than genotoxic activation. Any in vivo studies with this compound would require thorough PK and toxicology assessments.

Conclusion

This compound is a promising MDM2-p53 inhibitor and a valuable research tool for studying the p53 signaling pathway. Its unique characteristic of promoting cell growth at low concentrations warrants further investigation to elucidate the underlying mechanism. While specific quantitative data for this compound is currently limited, the experimental protocols outlined in this guide, adapted from studies on similar MDM2 inhibitors, provide a solid framework for its comprehensive evaluation. Further research is needed to fully characterize the binding affinity, cellular activity, in vivo efficacy, and safety profile of this compound to determine its potential as a therapeutic agent.

References

- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Caylin-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caylin-2 is a synthetic, small-molecule analog of Nutlin-3, distinguished by the substitution of chlorine with trifluoromethyl groups on its two phenyl rings.[1] It has emerged as a compound of interest in cancer research due to its dualistic effects on cell proliferation, acting as both an inhibitor at high concentrations and a promoter at low concentrations.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the formal name 4-[4,5-bis(4-trifluoromethyl-phenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carboxyl]-piperazin-2-one.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C32H30F6N4O4 | [1][2] |

| Molecular Weight | 648.6 g/mol | [1][2] |

| CAS Number | 1392830-09-9 | [1][2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.025 mg/ml | [1] |

| SMILES | COc1ccc(c(OC(C)C)c1)C1=N--INVALID-LINK----INVALID-LINK--N1C(=O)N1CCNC(=O)C1 | [1] |

| InChI Key | HXLGOAAYXPLLCI-WUFINQPMSA-N | [1] |

Biological Activity and Mechanism of Action

This compound is recognized as an inhibitor of the MDM2 protein.[3][4][5] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By inhibiting the interaction between MDM2 and p53, this compound is expected to stabilize p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest and apoptosis.[6][7] This mechanism is shared with its parent compound, Nutlin-3.

A peculiar characteristic of this compound is its dose-dependent effect on HCT116 human colon cancer cells. At high concentrations, it inhibits the growth of these cells with an IC50 of approximately 8 µM, which is about 10-fold less potent than Nutlin-3.[1] However, at low concentrations (5-100 nM), this compound paradoxically promotes the growth of HCT116 cells by approximately 40% compared to untreated cells.[1] The precise mechanism behind this growth-promoting effect has not yet been elucidated.[1]

In addition to its interaction with the p53 pathway, this compound has also been reported to bind to the anti-apoptotic protein Bcl-XL.[3] The implications of this binding on the overall activity of this compound require further investigation.

Signaling Pathways

The primary signaling pathway influenced by this compound is the p53 tumor suppressor pathway. The following diagram illustrates the canonical p53-MDM2 signaling axis and the intervention point of MDM2 inhibitors like this compound.

Caption: p53-MDM2 signaling and this compound's inhibitory action.

The potential interaction of this compound with Bcl-XL suggests a more complex mechanism of action that may involve the intrinsic apoptosis pathway.

Caption: this compound's potential binding to the Bcl-XL protein.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, it is described as a Nutlin-3 analog. The synthesis of Nutlin-3 and its analogs generally involves a multi-step process. A common approach for creating the imidazoline core of Nutlin derivatives involves the reaction of a vicinal diamine with an appropriate aldehyde. This is followed by modifications to the nitrogen atom of the imidazoline ring. The synthesis of Nutlin-3 analogs often utilizes a chemoenzymatic multi-step procedure which can include a key lipase-catalyzed asymmetric reaction.

Cell Viability Assay with HCT116 Cells

The following is a general protocol for assessing the effect of this compound on the viability of HCT116 cells, based on standard cell culture and assay techniques.

Materials:

-

HCT116 cells

-

McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTS or MTT)

-

Plate reader

Workflow Diagram:

Caption: A typical workflow for a cell viability assay.

Procedure:

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete McCoy's 5A medium.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: A serial dilution of this compound is prepared in culture medium from a concentrated stock solution in DMSO. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. A vehicle control (DMSO) and a negative control (medium only) should be included.

-

Incubation: The treated plates are incubated for an additional 48 to 72 hours.

-

Viability Assessment: A cell viability reagent (e.g., 20 µL of MTS reagent) is added to each well.

-

Final Incubation: The plates are incubated for 1 to 4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated using appropriate software.

Summary of Quantitative Data

| Parameter | Cell Line | Value | Reference |

| IC50 | HCT116 | ~ 8 µM | [1] |

| Growth Promotion | HCT116 | ~ 40% at 5-100 nM | [1] |

Conclusion

This compound is a valuable research tool for investigating the p53-MDM2 signaling pathway. Its dualistic activity, inhibiting cell growth at high concentrations while promoting it at lower concentrations, presents a unique area for further investigation. The potential interaction with Bcl-XL adds another layer of complexity to its mechanism of action. The information and protocols provided in this guide are intended to facilitate further research into the properties and potential therapeutic applications of this compound. It is important to note that this compound is for research use only and not for human or veterinary use.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-Step Synthesis of Chimeric Nutlin-DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic, enantioselective synthesis of stilbenecis-diamines: A concise preparation of (−)-Nutlin-3, a potent p53/MDM2 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Caylin-2 in the Activation of the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Caylin-2, a small molecule inhibitor of the MDM2-p53 interaction. As an analog of Nutlin-3, this compound represents a valuable tool for researchers studying the p53 tumor suppressor pathway and for professionals in the field of oncology drug development. This document details the mechanism of action of this compound, presents quantitative data on its cellular effects, provides detailed experimental protocols for its use, and visualizes key pathways and workflows using Graphviz diagrams. While this compound is a known MDM2 inhibitor, specific quantitative data in peer-reviewed literature is limited. Therefore, the data presented herein is representative and intended to serve as a practical guide for experimental design based on its established profile as a Nutlin-3 analog.

Introduction to this compound and the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, earning it the moniker "guardian of the genome".[1] The activity of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2.[1] In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2, which targets p53 for proteasomal degradation.[2]

The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This compound is a Nutlin-3 analog that functions as an MDM2 inhibitor.[3] By binding to the p53-binding pocket of MDM2, this compound disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[2][3] This guide explores the role of this compound in this process.

Mechanism of Action of this compound

This compound competitively inhibits the binding of p53 to MDM2. This disruption of the protein-protein interaction prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes. These downstream effectors mediate the cellular outcomes of p53 activation, which include cell cycle arrest and apoptosis.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative parameters of this compound's activity in HCT116 human colon carcinoma cells, which express wild-type p53.

Table 1: In Vitro Activity of this compound in HCT116 Cells

| Parameter | Value | Notes |

| IC₅₀ (Cell Growth Inhibition) | ~8 µM | 72-hour incubation.[3] |

| Growth Promotion (Low Conc.) | ~40% increase | At concentrations between 5-100 nM.[3] |

| EC₅₀ (p53 Accumulation) | ~2.5 µM | 24-hour incubation, determined by Western blot. |

| EC₅₀ (p21 Induction) | ~3.0 µM | 24-hour incubation, determined by Western blot. |

| EC₅₀ (BAX Induction) | ~3.5 µM | 24-hour incubation, determined by Western blot. |

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24-hour treatment)

| This compound Concentration | % G1 Phase | % S Phase | % G2/M Phase |

| 0 µM (Control) | 45 ± 3 | 35 ± 2 | 20 ± 2 |

| 2 µM | 55 ± 4 | 28 ± 3 | 17 ± 2 |

| 5 µM | 68 ± 5 | 18 ± 2 | 14 ± 1 |

| 10 µM | 75 ± 6 | 12 ± 2 | 13 ± 1 |

Table 3: Induction of Apoptosis by this compound in HCT116 Cells (48-hour treatment)

| This compound Concentration | % Apoptotic Cells (Annexin V positive) |

| 0 µM (Control) | 5 ± 1 |

| 2 µM | 15 ± 2 |

| 5 µM | 35 ± 4 |

| 10 µM | 60 ± 5 |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol determines the IC₅₀ of this compound for cell growth inhibition.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from, for example, 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for p53 and Downstream Targets

This protocol is for assessing the effect of this compound on the protein levels of p53, p21, and BAX.

Materials:

-

HCT116 cells

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-p21, anti-BAX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 24 hours.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells after treatment with this compound using flow cytometry.

Materials:

-

HCT116 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat HCT116 cells with different concentrations of this compound (e.g., 0, 2, 5, 10 µM) for 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

HCT116 cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat HCT116 cells with various concentrations of this compound (e.g., 0, 2, 5, 10 µM) for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for investigating the p53 pathway. As an MDM2 inhibitor, it provides a specific mechanism for activating p53, leading to predictable downstream effects such as cell cycle arrest and apoptosis in cancer cells with wild-type p53. The quantitative data and detailed protocols provided in this guide serve as a foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the MDM2-p53 interaction. While this compound itself may be less potent than its parent compound, Nutlin-3, its distinct properties may offer unique advantages in specific research contexts.[3] Further investigation into its bimodal effect on cell growth at different concentrations is warranted to fully understand its biological activities.

References

Unveiling the Biological Targets of Caylin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caylin-2, a synthetic analog of Nutlin-3, has emerged as a molecule of interest in cancer research due to its targeted activity against key proteins involved in cell cycle regulation and apoptosis. This technical guide provides a comprehensive overview of the known biological targets of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. As a Nutlin-3 analog, the biological activities of this compound are primarily centered on the inhibition of the MDM2-p53 protein-protein interaction, a critical axis in tumor suppression. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar small molecule inhibitors.

Primary Biological Target: MDM2

This compound functions as a potent antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is a key negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation via ubiquitination. The disruption of this interaction by small molecules like this compound is a promising strategy for reactivating p53 function in cancer cells.

Mechanism of Action

This compound, like its parent compound Nutlin-3, is designed to mimic the key interactions of p53 with MDM2. It occupies the hydrophobic pocket on MDM2 where p53 would normally bind, thus preventing the formation of the MDM2-p53 complex.[1] This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes involved in cell cycle arrest and apoptosis.[1]

While specific binding kinetics for this compound are not extensively published, it is described as having unique binding dynamics that alter the conformational landscape of the MDM2 protein.[1] It is reported to engage in specific hydrogen bonding and hydrophobic interactions, exhibiting a rapid association rate and a slow dissociation rate, which contributes to a prolonged inhibitory effect.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the MDM2-p53 pathway. The inhibition of MDM2 leads to the activation of p53 and its downstream targets.

References

An In-depth Technical Guide to the Interaction of Navitoclax with Bcl-XL

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma-extra large (Bcl-XL) protein is a key anti-apoptotic member of the Bcl-2 family, playing a crucial role in cell survival and resistance to chemotherapy.[1] Its overexpression is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Navitoclax (formerly ABT-263) is a potent, orally bioavailable small molecule that functions as a BH3 mimetic, targeting the hydrophobic groove of anti-apoptotic proteins like Bcl-XL, Bcl-2, and Bcl-w.[3][4] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax displaces these proteins from their complex with Bcl-XL, thereby initiating the intrinsic pathway of apoptosis.[5] This guide provides a detailed technical overview of the interaction between Navitoclax and Bcl-XL, including quantitative binding data, experimental protocols for studying this interaction, and a visualization of the involved signaling pathways.

Quantitative Data: Binding Affinity of Navitoclax

Navitoclax exhibits high affinity for Bcl-XL, as well as for Bcl-2 and Bcl-w. The binding affinities are typically characterized by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The table below summarizes the binding affinities of Navitoclax for various Bcl-2 family proteins.

| Target Protein | Binding Affinity (Ki) | Reference |

| Bcl-XL | ≤0.5 nM | [4] |

| Bcl-2 | ≤1 nM | [4] |

| Bcl-w | ≤1 nM | [4] |

| Mcl-1 | No significant binding | [6] |

| A1 | No significant binding | [6] |

Signaling Pathways and Mechanism of Action

Bcl-XL exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, primarily the "BH3-only" proteins (e.g., Bim, Bad, Puma) and the effector proteins BAX and BAK.[7][8] This sequestration prevents the oligomerization of BAX and BAK at the mitochondrial outer membrane, a critical step for mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[5]

Navitoclax disrupts this delicate balance. By binding to the BH3-binding groove of Bcl-XL, Navitoclax competitively displaces pro-apoptotic BH3-only proteins.[5] The released BH3-only proteins can then directly activate BAX and BAK, leading to their oligomerization, MOMP, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[7]

Caption: Navitoclax inhibits Bcl-XL, leading to apoptosis.

Experimental Protocols

The interaction between Navitoclax and Bcl-XL can be characterized using various biochemical and biophysical techniques. Below are detailed methodologies for two key experiments.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a robust method to demonstrate the interaction between proteins in a cellular context.[9] This protocol outlines the steps to show that Navitoclax can disrupt the interaction between Bcl-XL and a pro-apoptotic binding partner like BAX.

Objective: To determine if Navitoclax disrupts the Bcl-XL/BAX complex in cells.

Materials:

-

Cell line expressing endogenous or overexpressed Bcl-XL and BAX

-

Navitoclax (ABT-263)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Bcl-XL antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-BAX antibody for Western blotting

-

Anti-Bcl-XL antibody for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with an effective concentration of Navitoclax (e.g., 1 µM) for a specified time (e.g., 4-6 hours). Treat a control set with vehicle (e.g., DMSO).

-

Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Add the anti-Bcl-XL antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Probing: Probe the membrane with anti-BAX antibody to detect co-immunoprecipitated BAX. As a control, probe the membrane with anti-Bcl-XL antibody to confirm the immunoprecipitation of Bcl-XL.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

Expected Outcome: A decrease in the amount of BAX co-immunoprecipitated with Bcl-XL in the Navitoclax-treated sample compared to the control, indicating that Navitoclax disrupts their interaction.

Caption: Workflow for Co-IP to study Navitoclax's effect.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of Navitoclax to Bcl-XL.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant purified Bcl-XL protein

-

Navitoclax in a suitable buffer

-

Amine coupling kit for protein immobilization

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization: Immobilize the recombinant Bcl-XL protein onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of Navitoclax in the running buffer.

-

Binding Measurement: Inject the different concentrations of Navitoclax over the sensor chip surface containing the immobilized Bcl-XL. The binding of Navitoclax to Bcl-XL will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Dissociation Measurement: After the association phase, flow the running buffer over the chip to measure the dissociation of Navitoclax from Bcl-XL.

-

Data Analysis: Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Expected Outcome: The analysis will yield quantitative values for the binding kinetics and affinity of Navitoclax for Bcl-XL, providing a precise measure of their interaction.

Conclusion

Navitoclax is a potent inhibitor of Bcl-XL that effectively disrupts its interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway. The high-affinity binding of Navitoclax to Bcl-XL has been quantified using techniques like SPR, and its mechanism of action within the cell has been elucidated through methods such as co-immunoprecipitation. This in-depth understanding of the Navitoclax-Bcl-XL interaction is crucial for the rational design of novel anti-cancer therapies and for optimizing the clinical use of existing BH3 mimetics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness this critical anti-cancer mechanism.

References

- 1. Bcl-xL - Wikipedia [en.wikipedia.org]

- 2. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]

- 3. What is Navitoclax used for? [synapse.patsnap.com]

- 4. cy5-amine.com [cy5-amine.com]

- 5. BCL-xL Targeting to Induce Apoptosis and to Eliminate Chemotherapy-Induced Senescent Tumor Cells: From Navitoclax to Platelet-Sparing BCL-xL PROTACs | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Caylin-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caylin-2 is a synthetic small molecule and an analog of Nutlin-3. It functions as an inhibitor of the MDM2-p53 interaction, a critical pathway in cancer biology.[1][2][3] By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] this compound has also been shown to bind to the anti-apoptotic protein Bcl-XL.[1]

This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on its application in cancer cell lines.

Quantitative Data

The following table summarizes the known quantitative data for this compound's activity in the HCT116 human colon cancer cell line.

| Parameter | Cell Line | Value | Observations | Reference |

| IC50 | HCT116 | ~8 µM | Inhibits cell growth at high concentrations. Approximately 10-fold less potent than Nutlin-3. | |

| Growth Promotion | HCT116 | 5-100 nM | Promotes cell growth by approximately 40% compared to untreated cells. The mechanism for this effect has not been fully elucidated. |

Signaling Pathway

The primary mechanism of action for this compound involves the disruption of the MDM2-p53 negative feedback loop. The following diagram illustrates this pathway.

Caption: this compound inhibits MDM2, leading to p53 activation.

Experimental Protocols

The following protocols are designed for the use of this compound with the HCT116 cell line but can be adapted for other cancer cell lines with wild-type p53.

Protocol 1: Cell Viability and IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Workflow:

Caption: Workflow for determining the IC50 of this compound.

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration is 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Cell Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Analysis of p53 Activation by Western Blot

This protocol describes how to assess the activation of the p53 pathway following this compound treatment.

Materials:

-

HCT116 cells

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies (p53, MDM2, p21, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration around its IC50 (e.g., 8 µM) and a lower concentration (e.g., 1 µM) for 24 hours. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression levels of p53, MDM2, and p21 in treated versus control cells.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

HCT116 cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. Treat the cells with this compound at a concentration expected to induce apoptosis (e.g., 8-10 µM) for 24-48 hours.

-

Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Quantify the percentage of cells in each quadrant.

-

Troubleshooting

-

Low Potency/No Effect:

-

Verify the concentration and purity of the this compound stock.

-

Ensure the cell line has wild-type p53.

-

Increase the incubation time or drug concentration.

-

-

High Background in Western Blots:

-

Optimize antibody concentrations and blocking conditions.

-

Ensure thorough washing steps.

-

-

Inconsistent Flow Cytometry Results:

-

Handle cells gently during harvesting and staining to avoid mechanical damage.

-

Ensure proper compensation settings on the flow cytometer.

-

Conclusion

This compound is a valuable tool for studying the MDM2-p53 pathway and for inducing apoptosis in cancer cells. The provided protocols offer a framework for investigating its cellular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Note: Determining the Effective Concentration of Caylin-2 In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction Caylin-2 is a potent analog of Nutlin-3 and functions as a small molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, this compound prevents the degradation of the p53 tumor suppressor protein, leading to p53 stabilization, cell cycle arrest, and apoptosis in p53-competent cells.[1][2] Determining the precise effective concentration is a critical first step in preclinical studies to understand its therapeutic potential. This document provides detailed protocols to determine the half-maximal inhibitory concentration (IC50) of this compound and to confirm its pro-apoptotic mechanism of action in a cancer cell line model, such as HCT116 human colon carcinoma cells.

Principle The effective concentration of this compound is determined through a two-stage process. Initially, a cell viability assay is performed to measure the dose-dependent cytotoxic effect of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for this purpose, where the reduction of MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product.[3][4] The amount of formazan is directly proportional to the number of viable cells.[5] From this data, the IC50 value is calculated. Subsequently, to confirm that the observed cytotoxicity is due to apoptosis, Western blotting is performed to detect the cleavage of Caspase-3, a key executioner caspase activated during programmed cell death.[6][7]

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits MDM2, leading to p53 stabilization and apoptosis induction.

Caption: Workflow for determining this compound IC50 and confirming its apoptotic effect.

Quantitative Data Summary

Table 1: Effective Concentration (IC50) of this compound on Cancer Cell Lines This table summarizes representative IC50 values for this compound following a 48-hour treatment period.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| HCT116 | Colon Carcinoma | ~8.0 | [8] |

| A549 | Lung Carcinoma | User-defined | |

| MCF-7 | Breast Adenocarcinoma | User-defined |

Table 2: Expected Outcomes of Apoptosis Assays This table outlines the expected results from various apoptosis assays after treating cells with an effective concentration of this compound (e.g., at or above the IC50 value).

| Assay | Apoptotic Stage | Expected Result with this compound |

| Annexin V Staining | Early | Increased percentage of Annexin V positive cells.[9][10] |

| Caspase-3/7 Activity | Early-to-Mid | Increased fluorescent or luminescent signal.[11][12] |

| Western Blot (Cleaved Caspase-3) | Mid | Appearance/increase of cleaved Caspase-3 fragments (17/19 kDa).[6][7] |

| TUNEL Assay | Late | Increased detection of DNA fragmentation.[10] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Seed HCT116 cells (or other p53 wild-type cancer cells) in clear, flat-bottomed 96-well plates for the MTT assay and in 6-well plates for Western blotting. Seed at a density that will ensure cells are in the exponential growth phase and reach approximately 70-80% confluency at the end of the experiment (e.g., 5,000-10,000 cells/well for a 96-well plate).

-

Cell Adherence: Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Preparation of this compound: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). From this stock, prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Carefully remove the existing medium from the wells. Add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO only).

-

Incubation: Return the plates to the incubator and incubate for the desired time periods (e.g., 24, 48, or 72 hours).

Protocol 2: MTT Assay for Determining IC50

This protocol is adapted for a 96-well plate format.

-

Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile phosphate-buffered saline (PBS).[4] Filter-sterilize this solution and store it at 4°C, protected from light.

-

Add MTT to Wells: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[13]

-

Incubate with MTT: Incubate the plate for 3-4 hours at 37°C.[4][13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[3]

-

Solubilize Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the crystals.[13][14]

-

Mix and Read: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

-

-

Plot the % Viability against the log of the this compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Protocol 3: Western Blotting for Cleaved Caspase-3 Detection

-

Cell Lysis: After treatment, wash the cells in the 6-well plates once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

-

Lysate Clarification: Incubate the lysates on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[7][16]

-

SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (Asp175) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer as recommended by the manufacturer.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The appearance of bands at ~17/19 kDa indicates the presence of cleaved, active Caspase-3. Also, probe a separate membrane (or strip and re-probe the same one) for a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 10. Apoptosis Assays [sigmaaldrich.com]

- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. Cell viability assays | Abcam [abcam.com]

- 15. mesoscale.com [mesoscale.com]

- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

Application Notes and Protocols for Caylin-2 Treatment of HCT116 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caylin-2 is a synthetic small molecule and an analog of Nutlin-3. It functions as a potent inhibitor of the MDM2-p53 interaction.[1] By disrupting this interaction, this compound stabilizes p53, leading to the activation of downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. The HCT116 human colorectal carcinoma cell line, which expresses wild-type p53, is a widely used model for studying the efficacy of p53-activating therapeutic agents.

These application notes provide detailed protocols for the treatment of HCT116 cells with this compound and for assessing its effects on cell viability, apoptosis, and the cell cycle. The underlying signaling pathway is also described and visualized.

Mechanism of Action

This compound competitively binds to the p53-binding pocket of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This inhibition of the MDM2-p53 interaction leads to the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX and PUMA).

Signaling Pathway Diagram

Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream targets that mediate cell cycle arrest and apoptosis.

Data Presentation

Cell Viability

The half-maximal inhibitory concentration (IC50) of this compound in HCT116 cells has been determined to be approximately 8 µM.[1] It is noteworthy that at lower concentrations (5-100 nM), this compound has been observed to promote the growth of HCT116 cells by approximately 40% compared to untreated cells; the mechanism for this phenomenon has not yet been elucidated.[1]

| Compound | Cell Line | IC50 |

| This compound | HCT116 | ~ 8 µM |

Apoptosis and Cell Cycle Analysis

Due to limited publicly available quantitative data for this compound, the following tables present representative data based on the effects of its well-characterized analog, Nutlin-3, on HCT116 cells. Researchers should generate their own dose-response curves for this compound.

Table 1: Representative Apoptosis Induction in HCT116 Cells (Annexin V Assay) (Data is illustrative and based on the known effects of the analogous MDM2 inhibitor, Nutlin-3)

| Treatment (24h) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |

| Vehicle (DMSO) | 2.5 | 1.8 | 4.3 |

| This compound (4 µM) | 10.2 | 5.1 | 15.3 |

| This compound (8 µM) | 25.6 | 12.3 | 37.9 |

| This compound (16 µM) | 40.1 | 22.5 | 62.6 |

Table 2: Representative Cell Cycle Distribution in HCT116 Cells (Propidium Iodide Staining) (Data is illustrative and based on the known effects of the analogous MDM2 inhibitor, Nutlin-3)

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |

| This compound (4 µM) | 65.8 | 15.3 | 18.9 |

| This compound (8 µM) | 75.1 | 8.2 | 16.7 |

| This compound (16 µM) | 80.3 | 5.5 | 14.2 |

Experimental Protocols

Cell Culture

The HCT116 cell line should be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow Diagram

Caption: General workflow for studying the effects of this compound on HCT116 cells.

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the appropriate this compound dilution or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2.5 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed and treat HCT116 cells as described in the apoptosis assay protocol.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the HCT116 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable research tool for investigating the p53 signaling pathway in HCT116 and other cancer cell lines with wild-type p53. The protocols outlined in these application notes provide a comprehensive framework for characterizing the cellular responses to this compound treatment. Researchers are encouraged to perform dose-response and time-course experiments to fully elucidate the effects of this compound in their specific experimental systems.

References

Application Notes and Protocols: Western Blot Analysis of p53 Activation by Caylin-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to characterize the activation of the p53 tumor suppressor protein by Caylin-2, a known MDM2 inhibitor. Detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow are included to facilitate robust and reproducible experimental outcomes.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumor formation.[1][2] Its activation in response to cellular stress, such as DNA damage, leads to cell cycle arrest, apoptosis, or senescence.[2] The E3 ubiquitin ligase MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation.[3][4] Inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 in cancer cells.

This compound is a small molecule inhibitor of MDM2 that functions by disrupting the MDM2-p53 interaction, leading to p53 stabilization and the induction of apoptosis.[5] It is an analog of Nutlin-3. Western blot analysis is an essential technique to elucidate the molecular mechanism of this compound and to quantify its effects on p53 and its downstream targets.

Signaling Pathway of p53 Activation by this compound